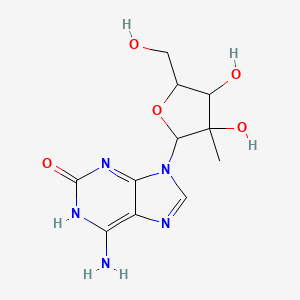
(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” is a complex compound with a unique structure. Its core features substituents that can be attached in various ways, leading to exceptional chemical properties. Notably, in water, it exhibits a remarkably low pKa value of approximately 4.9. The C5 position readily participates in electrophilic substitution reactions, while the C4 and C6 positions are susceptible to nucleophilic attack .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves the protection of the amino groups (using Boc and Cbz protecting groups) followed by coupling reactions to introduce the desired substituents. These reactions often employ reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation.
Industrial Production:: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Reaction Types::
Electrophilic Substitution: The C5 position readily undergoes electrophilic substitution reactions.
Nucleophilic Attack: The C4 and C6 positions are susceptible to nucleophilic attack.
Boc Deprotection: TFA (trifluoroacetic acid) or HCl in organic solvents.
Cbz Deprotection: H2/Pd-C (hydrogenation over palladium catalyst).
Amide Bond Formation: DCC, HATU, or other coupling reagents.
Major Products:: The major products depend on the specific substituents introduced during synthesis.
Applications De Recherche Scientifique
“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” finds applications in various fields:
Chemistry: As a versatile building block for peptide synthesis.
Biology: In the design of bioactive peptides and peptidomimetics.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: As a precursor for specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or pathways relevant to its intended function (e.g., enzyme inhibition, receptor binding, or structural modification).
Comparaison Avec Des Composés Similaires
While there are no direct analogs to “(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid,” its uniqueness lies in its combination of protecting groups and amino acid functionality. Similar compounds include other protected amino acids and peptidomimetics.
Propriétés
Formule moléculaire |
C18H26N2O6 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(3S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Clé InChI |
YFZYKTOECORXPN-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)









